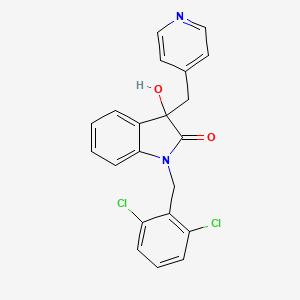

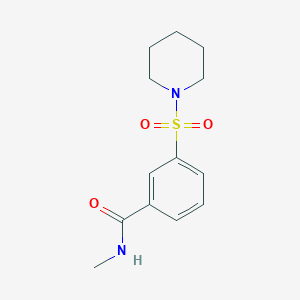

![molecular formula C15H9F3N6O4 B4626377 N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4626377.png)

N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide, involves strategic synthetic routes that have been meticulously developed over the years. Cherukupalli et al. (2017) outline various synthetic strategies employed for creating such derivatives, emphasizing the structure-activity relationship (SAR) studies that have led to the discovery of lead compounds for different disease targets (Cherukupalli, Karpoormath, Chandrasekaran, Hampannavar, Thapliyal, & Palakollu, 2017).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is crucial for their biological activity. This class of compounds structurally resembles purines, which has prompted investigations into their therapeutic significance. Their structural analysis has revealed a critical role in various disease conditions, with bioactivity as adenosine antagonistic properties being among the first discovered medicinal potentials. This has led to extensive biochemical and biophysical studies to elucidate their structure-activity relationships (Chauhan & Kumar, 2013).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modifications The introduction of the aminooxy group onto nitroaromatic and heterocyclic rings is a key area of research, focusing on the synthesis of hydroxylamines substituted on the oxygen by heterocyclic rings. This method has been applied to create highly reactive intermediates, indicating its significance in chemical synthesis and modifications (Sheradsky, Salemnick, & Nir, 1972).

Anticancer Research Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have shown promise in anticancer research. A particular focus has been on synthesizing new compounds with potential antitumor activity against human breast adenocarcinoma cell lines. The study highlights the synthesis process and the evaluation of these compounds' inhibitory activity, with some displaying potent antitumor properties (Abdellatif et al., 2014).

Energetic Materials Development Research into the nitration of nitrogen-rich heterocyclic energetic compounds emphasizes the role of the nitro group in improving the oxygen balance and detonation performances of energetic materials. This work reviews the nitration methods of azoles and azines, contributing to the development of energetic materials with adjustable properties (Luo et al., 2022).

Metal Ions Interaction Studies The interaction of metal ions with heterocyclic bases, focusing on adducts formed by nickel(II) and cobalt(II) with heterocyclic bases like pyrazine, highlights the influence of nitrogen basicity on the strength of metal ion bonds and the thermal stability of the adducts. This research aids in understanding the complex interactions between metal ions and heterocyclic compounds (Erre et al., 1992).

Zukünftige Richtungen

The pyrazolo[1,5-a]pyrimidine core has been highlighted for its potential in the development of new drugs. Current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Wirkmechanismus

Target of Action

It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have a high impact in medicinal chemistry . They have been studied for their anticancer potential and enzymatic inhibitory activity .

Mode of Action

Pyrazolo[1,5-a]pyrimidine derivatives are known for their significant photophysical properties . These properties may influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Given the compound’s potential anticancer and enzymatic inhibitory activities , it can be inferred that it may affect pathways related to cell proliferation and enzyme function.

Result of Action

Given its potential anticancer and enzymatic inhibitory activities , it can be inferred that the compound may induce changes at the molecular and cellular levels that inhibit cell proliferation and enzyme function.

Eigenschaften

IUPAC Name |

[(Z)-[amino-[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 4-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N6O4/c16-15(17,18)11-5-6-20-13-10(7-21-23(11)13)12(19)22-28-14(25)8-1-3-9(4-2-8)24(26)27/h1-7H,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRFWYHIARTBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)ON=C(C2=C3N=CC=C(N3N=C2)C(F)(F)F)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)O/N=C(/C2=C3N=CC=C(N3N=C2)C(F)(F)F)\N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(4-Nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

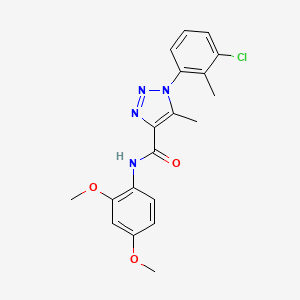

![2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626319.png)

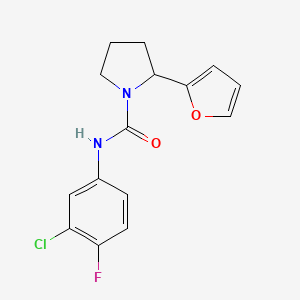

![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)

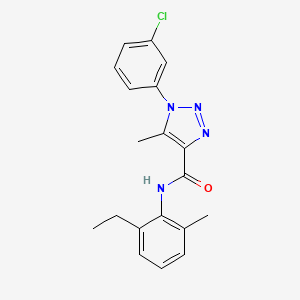

![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)

![N-(4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4626345.png)

![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)

![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4626381.png)